Pentynoic acid STP ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

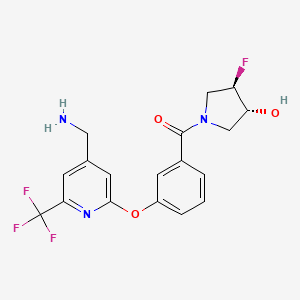

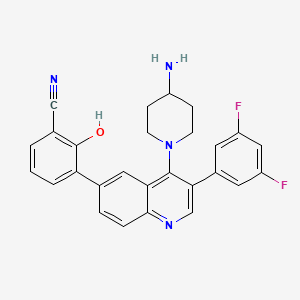

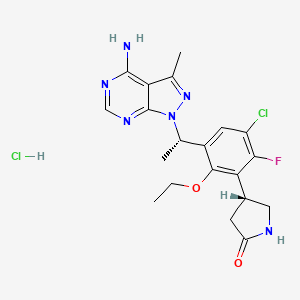

This water soluble alkyne activated ester reagent is used for the attachment of alkyne group to variois biomolecules such as proteins, and peptides. Amino-DNA, and other amines can be used as well. Since natural proteins do not contain alkynes, but almost always contain amines (lysines), this molecule is an "adaptor" to turn natural amines into alkynes.

Aplicaciones Científicas De Investigación

Phosphinoboration in Ligand Synthesis

Pentynoic acid derivatives, such as 4-pentynoic acid, have been explored in the context of phosphinoboration reactions to create unique diphosphine ligands. These ligands, which bear a pendant Lewis-acid Bpin group, show promise in ligating to Pd(II) and Pt(II) metal centres, and can be pre-catalysts in the cyclisation of alkynoic acids to form cyclic lactones, including biologically important compounds like α-angelica lactone (Kindervater et al., 2019).

Cu(I)-Catalyzed Intramolecular Cyclization

4-Pentynoic acid derivatives are known to undergo intramolecular cyclizations to enol lactones, a reaction that is typically applied for the Cu(I)-catalyzed cycloaddition of terminal alkynes and azides (click chemistry). This process highlights the utility of these derivatives in aqueous media (Mindt & Schibli, 2007).

Water-Soluble Amine-Reactive Reagents

4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) esters, including those of biopolymer-labeling molecules, demonstrate increased water solubility compared to N-hydroxysuccinimidyl (NHS) esters. They react readily with primary amines to yield acylation products, showing potential in biochemical applications (Gee, Archer, & Kang, 1999).

Kinetic Resolution of β-Amino Esters

The use of pentynoic acid derivatives, such as ethyl 3-amino-5-(tri-methylsilyl)-4-pentynoate, in the kinetic resolution by phenylacetylation using immobilized penicillin amidohydrolase has been investigated. This process illustrates the potential of pentynoic acid derivatives in chiral resolution of amino acid esters (Landis et al., 2002).

Stereospecific Hydrolysis of Esters

Microorganisms and commercial enzymes have been screened for producing (R)-3-pentyn-2-ol from racemic 3-pentyn-2-ol esters through stereospecific hydrolysis. This research highlights the biotechnological potential of utilizing pentynoic acid derivatives in selective enzymatic reactions (Ogawa, Xie, & Shimizu, 1999).

Synthesis of Novel Compounds

Various studies demonstrate the synthesis of novel compounds utilizing pentynoic acid derivatives. These include the production of enantioselective apoptosis-inducing compounds in cancer cells (Ivanova et al., 2013), the investigation of memory-enhancing properties of pentyl-4-yn-VPA enantiomers (Gotfryd et al., 2007), and the functionalization of iron oxide nanoparticles for potential biomedical applications (Baharuddin et al., 2018).

Propiedades

Número CAS |

1807530-14-8 |

|---|---|

Nombre del producto |

Pentynoic acid STP ester |

Fórmula molecular |

C11H5F4NaO5S |

Peso molecular |

348.2 |

Nombre IUPAC |

4-Pentynoic acid, 2,3,5,6-tetrafluoro-4-sulfophenyl ester, sodium salt |

InChI |

InChI=1S/C11H6F4O5S.Na/c1-2-3-4-5(16)20-10-6(12)8(14)11(21(17,18)19)9(15)7(10)13;/h1H,3-4H2,(H,17,18,19);/q;+1/p-1 |

Clave InChI |

QVSTTZKAIDTZNG-UHFFFAOYSA-M |

SMILES |

C#CCCC(OC1=C(F)C(F)=C(S(=O)([O-])=O)C(F)=C1F)=O.[Na+] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)

![3-[6-Chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid](/img/structure/B609844.png)